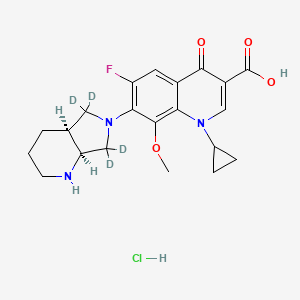

rac cis Moxifloxacin-d4 Hydrochloride

Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a technique where one or more atoms in a molecule are replaced with a stable (non-radioactive) isotope of the same element. Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). musechem.commetsol.com This substitution creates a molecule that is chemically identical to the parent compound but has a slightly different mass.

This mass difference allows researchers to use analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to differentiate and quantify the labeled compound. adesisinc.com The primary significance of this technique in pharmaceutical sciences lies in its ability to trace the journey of a drug within a biological system with high precision. adesisinc.com It is instrumental in:

Quantitative Analysis: Labeled compounds are widely used as internal standards in bioanalytical assays. researchgate.net By adding a known quantity of the labeled drug to a sample, researchers can accurately measure the concentration of the unlabeled drug, a process known as isotope dilution mass spectrometry.

Drug-Drug Interaction Studies: The technique helps in assessing how co-administered drugs affect the metabolism and pharmacokinetics of a new drug candidate.

| Application of Stable Isotope Labeling | Description |

| Metabolism Studies (ADME) | Traces the absorption, distribution, metabolism, and excretion of a drug to understand its metabolic fate and identify metabolites. musechem.com |

| Pharmacokinetics (PK) Studies | Determines the rate of a drug's absorption, distribution, metabolism, and excretion. |

| Bioavailability Studies | Quantifies the amount of a drug that is absorbed and the rate at which it is eliminated from the body. |

| Internal Standards | Used in mass spectrometry for the accurate quantification of the non-labeled parent drug in biological samples. researchgate.net |

| Drug-Drug Interaction (DDI) Studies | Helps determine if a second drug affects the pharmacokinetics or metabolism of the labeled drug. |

Rationale for Deuteration in Drug Research and Development

Deuteration is the specific substitution of hydrogen (¹H) atoms with deuterium (²H), the stable, heavy isotope of hydrogen. musechem.comunibestpharm.com The rationale for this modification extends beyond simple tracing and leverages a phenomenon known as the kinetic isotope effect (KIE). acs.org

The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.com This increased stability means that more energy is required to break a C-D bond. musechem.com In drug development, this property is exploited to strategically slow down metabolic processes that involve the cleavage of a C-H bond, which is often a rate-determining step in a drug's breakdown by enzymes like cytochrome P450 (CYP). unibestpharm.comacs.org

The potential benefits of this "deuterium switch" approach include:

Improved Metabolic Stability: By replacing hydrogen with deuterium at metabolically vulnerable sites ("soft spots"), the drug can become more resistant to breakdown, leading to a longer half-life in the body. unibestpharm.comnih.gov

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce reactive or toxic metabolites. Deuteration can alter the metabolic pathway, reducing the formation of these undesirable byproducts and potentially improving the drug's safety profile. musechem.comunibestpharm.com

Enhanced Efficacy and Safety: An improved pharmacokinetic profile can lead to more stable drug concentrations in the bloodstream, potentially enhancing efficacy and safety compared to the non-deuterated version. nih.gov The first deuterated drug approved by the FDA, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. nih.gov

| Property | Hydrogen (H) | Deuterium (D) |

| Neutrons in Nucleus | 0 | 1 |

| Natural Abundance | 99.98% | 0.0156% |

| Bond Type | C-H | C-D |

| Bond Strength | Weaker | Stronger |

| Vibrational Frequency | Higher | Lower |

| Bond Length | Longer | Shorter (by ~0.005 Å) |

Table data sourced from references musechem.comunibestpharm.com

Overview of rac cis Moxifloxacin-d4 (B12421203) Hydrochloride as a Research Tool

rac cis-Moxifloxacin-d4 Hydrochloride is the deuterium-labeled analog of Moxifloxacin (B1663623) Hydrochloride, a fluoroquinolone antibiotic. medchemexpress.commedchemexpress.eu The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. It is a stable, non-radioactive isotopically labeled compound intended for research use only. medchemexpress.commedchemexpress.eu

The primary application of rac cis-Moxifloxacin-d4 Hydrochloride is as an internal standard for the quantitative analysis of Moxifloxacin in biological matrices during research studies. researchgate.netmedchemexpress.com In methods such as liquid chromatography-mass spectrometry (LC-MS), its distinct mass allows it to be easily separated from the unlabeled Moxifloxacin, ensuring precise measurement of the parent drug's concentration. medchemexpress.com

While deuteration can be used to alter a drug's pharmacokinetic properties, the main role of rac cis-Moxifloxacin-d4 Hydrochloride is to serve as an analytical tool, facilitating the accurate evaluation of Moxifloxacin in preclinical and clinical research settings. medchemexpress.commedchemexpress.eu

| Property | Value |

| Chemical Name | rac cis-Moxifloxacin-d4 Hydrochloride |

| Synonyms | rac cis-BAY 12-8039-d4 |

| Molecular Formula | C₂₁H₂₀D₄FN₃O₄ · HCl |

| CAS Number | 1217802-65-7 |

| Application | Research Internal Standard |

| Unlabeled Compound | Moxifloxacin Hydrochloride |

Table data sourced from references medchemexpress.comlgcstandards.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H25ClFN3O4 |

|---|---|

Molecular Weight |

441.9 g/mol |

IUPAC Name |

7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2; |

InChI Key |

IDIIJJHBXUESQI-RPKOYQESSA-N |

Isomeric SMILES |

[2H]C1([C@@H]2CCCN[C@@H]2C(N1C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)([2H])[2H])[2H].Cl |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |

Origin of Product |

United States |

Synthetic Pathways and Deuterium Incorporation of Rac Cis Moxifloxacin D4 Hydrochloride

Strategies for Deuterium (B1214612) Labeling in Complex Organic Molecules

The incorporation of deuterium into complex organic molecules is a well-established field, driven by the need for isotopically labeled internal standards for mass spectrometry analysis and the development of deuterated drugs with potentially improved pharmacokinetic properties. rsc.orgx-chemrx.com A variety of methods have been developed, ranging from the use of deuterated building blocks to late-stage isotopic exchange reactions. x-chemrx.comnih.gov

Key strategies for deuterium labeling include:

Hydrogen Isotope Exchange (HIE): This is a prominent method for site-selective deuteration, often performed as a late-stage modification. x-chemrx.comrsc.org HIE reactions can be catalyzed by transition metals, such as palladium or platinum, which facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). nih.govnih.gov Base-catalyzed HIE processes have also emerged as a viable, metal-free alternative. researchgate.net

Use of Deuterated Reagents: A straightforward approach involves using commercially available or synthetically prepared deuterated reagents and building blocks. nih.govnih.gov For instance, deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are commonly used to introduce deuterium by reducing carbonyl groups. nih.gov Similarly, deuterated formamides or other small molecules can be incorporated into larger structures through multicomponent reactions. nih.gov

Photochemical and Biocatalytic Methods: Emerging sustainable strategies include photochemical deuteration, which often allows for milder reaction conditions and late-stage functionalization of complex molecules. rsc.org Biocatalysis, using purified enzymes, offers an alternative for challenging transformations, enabling highly selective and enantioselective installation of deuterium. researchgate.net

Below is a table summarizing common deuteration strategies.

Table 1: Common Strategies for Deuterium Labeling

| Strategy | Description | Common Reagents/Catalysts | Advantage |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds on a substrate. | D₂O, D₂ gas, Pd/C, Pt/C, Raney Nickel, Alkali-metal bases. x-chemrx.comnih.govresearchgate.net | Late-stage modification is possible; cost-effective. x-chemrx.com |

| Deuterated Building Blocks | Incorporating pre-deuterated synthons into the molecular structure. | NaBD₄, LiAlD₄, Deuterated aldehydes, Deuterated formamides. nih.govnih.gov | High regioselectivity and isotopic enrichment. |

| Multicomponent Reactions (MCRs) | One-pot reactions using a deuterated starting material to build complex molecules. | [D₁]-aldehydes, [D₂]-isocyanides. nih.gov | Synthetically efficient for creating libraries of compounds. nih.gov |

| Photochemical Deuteration | Using light to induce deuterium incorporation. | Photoredox catalysts, D₂O. rsc.org | Mild reaction conditions, suitable for complex structures. rsc.org |

| Biocatalytic Deuteration | Employing enzymes to catalyze stereoselective deuteration. | Dehydrogenase enzymes, D₂O. researchgate.net | High enantioselectivity and site selectivity. researchgate.net |

Precursor Compounds and Reaction Mechanisms for Deuteration of Moxifloxacin (B1663623) Core Structure

For the deuterated analog, the labeling is introduced via a deuterated side-chain precursor. A reported synthesis of deuterium-labeled moxifloxacin describes a multi-step process where deuterium is incorporated into the pyrrolo ring of the side chain. researchgate.netmedsci.cn The specific precursor for rac cis Moxifloxacin-d4 (B12421203) is the deuterated (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine-d4 moiety.

The general reaction mechanism involves:

Synthesis of the Deuterated Side Chain: The synthesis starts from precursors like furo[3,4-b]pyridine-5,7-dione. researchgate.netmedsci.cn The critical step is the reduction of a carbonyl-containing intermediate, such as a lactam or dione, using a deuterated reducing agent. This reduction step installs the deuterium atoms at the desired positions.

Condensation Reaction: The deuterated (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine-d4 is then condensed with the non-deuterated quinolone core, typically 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid or a derivative thereof. google.comgoogle.com This nucleophilic aromatic substitution reaction attaches the deuterated side chain at the C-7 position of the quinolone ring.

Formation of the Hydrochloride Salt: The resulting moxifloxacin-d4 base is then treated with hydrochloric acid to form the stable hydrochloride salt. google.com

Regioselective and Stereoselective Deuteration Approaches for rac cis Moxifloxacin-d4 Hydrochloride Synthesis

The synthesis of this compound requires precise control over both the location of the deuterium atoms (regioselectivity) and the spatial arrangement of the atoms (stereoselectivity).

Regioselectivity: The formal chemical name, 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl-5,5,7,7-d₄)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, monohydrochloride, explicitly defines the location of the four deuterium atoms. caymanchem.com They are situated on the two methylene (B1212753) groups adjacent to the secondary amine in the pyrrolidine (B122466) ring of the bicyclic side chain. This high degree of regioselectivity is achieved by synthesizing the deuterated side-chain precursor separately. By using a deuterated reducing agent to reduce a precursor with carbonyl groups at the corresponding positions, the deuterium atoms are installed exactly where needed before the side chain is coupled to the moxifloxacin core.

Stereoselectivity: The term "cis" refers to the relative stereochemistry of the two bridgehead hydrogens on the diazabicyclo[4.3.0]nonane ring system. This stereochemistry is established during the synthesis of the side chain, often through stereoselective reduction or resolution steps. researchgate.net The condensation reaction with the quinolone core is designed to preserve this cis configuration. The designation "rac" indicates that the final product is a racemic mixture of the (4aS, 7aS) enantiomer and its (4aR, 7aR) counterpart, coupled to the achiral quinolone core. This means that a racemic version of the deuterated cis-side chain is used in the synthesis.

Isotopic Enrichment and Purity Assessment in Deuterated Analog Preparation

Ensuring the quality of a deuterated compound like this compound involves rigorous analytical assessment of both its isotopic and chemical purity. rsc.org

Isotopic Enrichment and Purity: The primary techniques for evaluating isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the structural integrity and the precise location of the deuterium atoms. rsc.org In ¹H NMR, the absence or significant reduction of signals corresponding to the protons at the deuterated positions (positions 5 and 7) confirms successful incorporation. ²H (Deuterium) NMR can also be used to directly observe the signals from the incorporated deuterium atoms, further confirming their positions.

Interactive Table 2: Hypothetical Isotopic Distribution for a Batch of rac cis Moxifloxacin-d4 HCl This table illustrates how mass spectrometry data is used to assess isotopic enrichment. The percentages represent the relative abundance of each isotopologue.

| Isotopologue | Description | Expected Mass | Observed Abundance (%) |

|---|---|---|---|

| d₀ | Unlabeled Moxifloxacin | 401.18 | 0.1 |

| d₁ | Moxifloxacin with 1 Deuterium | 402.18 | 0.3 |

| d₂ | Moxifloxacin with 2 Deuterium | 403.19 | 0.6 |

| d₃ | Moxifloxacin with 3 Deuterium | 404.19 | 2.0 |

| d₄ | Target Compound | 405.20 | 97.0 |

Chemical Purity: Standard chromatographic techniques are employed to assess the chemical purity and quantify any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of moxifloxacin and its related substances. researchgate.netscielo.br A validated HPLC method can separate the main compound from any synthetic byproducts, degradation products, or isomers, ensuring the final product meets required specifications (e.g., >95% purity). sussex-research.com

Capillary Electrophoresis (CE): For analyzing chiral purity and separating potential stereoisomers, capillary electrophoresis is a powerful technique. researchgate.net Since moxifloxacin has two chiral centers, CE can be used to ensure the diastereomeric purity of the cis isomer and quantify any trans isomers or enantiomeric impurities. researchgate.net

Advanced Analytical Methodologies Utilizing Rac Cis Moxifloxacin D4 Hydrochloride

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis

LC-MS/MS has become the gold standard for the quantitative analysis of drugs like moxifloxacin (B1663623) in biological fluids. nih.govresearchgate.net Its high selectivity and sensitivity allow for precise measurements even at low concentrations. The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. Validation is performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure the method is fit for its intended purpose. nih.govbioanalysis-zone.com

Effective chromatographic separation is crucial to minimize interference from endogenous matrix components and ensure accurate quantification. For moxifloxacin and its deuterated internal standard, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. nih.govnih.gov

Key parameters that are optimized include:

Analytical Column: C18 columns are frequently used due to their ability to separate a wide range of compounds. nih.govnih.gov For instance, studies have successfully used columns like the Kromasil C18 (100 × 4.6 mm, 5 µm) and Atlantis T3. nih.govnih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). nih.govnih.gov The composition can be delivered isocratically or via a gradient to achieve optimal peak shape and resolution. nih.gov For example, one method utilized an isocratic mobile phase of acetonitrile, 10 mM ammonium acetate (pH 2.5), and 0.1% formic acid (50:25:25 v/v/v). nih.gov Another used a gradient of 0.1% formic acid in water and acetonitrile. nih.gov

Flow Rate and Temperature: These are adjusted to ensure efficient separation within a reasonable run time. A typical flow rate might be 1.5 ml/min, with the column temperature maintained at a constant value, such as 45°C, to ensure reproducibility. nih.gov

The goal of this optimization is to achieve a symmetric peak shape for both moxifloxacin and rac cis Moxifloxacin-d4 (B12421203) Hydrochloride, with a retention time that separates them from potential interferences in the sample matrix. longdom.org

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | Kromasil C18 (100 x 4.6 mm, 5 µm) nih.gov | Atlantis T3 nih.gov |

| Mobile Phase | Acetonitrile, 10mM Ammonium Acetate (pH 2.5), 0.1% Formic Acid (50:25:25) nih.gov | Gradient of 0.1% Formic Acid in Water and Acetonitrile nih.gov |

| Flow Rate | 1.5 mL/min nih.gov | Not Specified |

| Detection | ESI-MS nih.gov | LC-MS/MS nih.gov |

| Temperature | 45°C nih.gov | Not Specified |

Tandem mass spectrometry (MS/MS) provides exceptional selectivity for quantitative analysis. The most common ionization technique for compounds like moxifloxacin is Electrospray Ionization (ESI), typically operated in the positive ion mode, which generates strong signals for the protonated molecule [M+H]+. nih.govmdpi.com

The detection strategy involves Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte (moxifloxacin) and the internal standard (moxifloxacin-d4). nih.govnih.gov

For Moxifloxacin , a common transition is the fragmentation of the precursor ion at m/z 402.2 or 402.3 to a product ion, such as m/z 384.2. mdpi.comnih.gov

For rac cis Moxifloxacin-d4 Hydrochloride , the precursor ion would be at approximately m/z 406.2 (due to the four deuterium (B1214612) atoms), which would fragment to a specific product ion. The use of a stable isotope-labeled internal standard ensures that its fragmentation pattern is predictable and distinct from the unlabeled analyte.

The optimization of MS parameters like declustering potential and collision energy is performed for each transition to maximize signal intensity and ensure the highest sensitivity. mdpi.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Moxifloxacin (MFX) | 402.2 nih.gov | 384.2 nih.gov | ESI Positive mdpi.com |

| Moxifloxacin (MFX) | 402.3 mdpi.com | 384.2 mdpi.com | ESI Positive mdpi.com |

| Gemifloxacin (IS) | 390 nih.gov | Not Specified | ESI Positive nih.gov |

| Enrofloxacin (IS) | 362.1 nih.gov | 318.3 nih.gov | ESI Positive nih.gov |

When analyzing biological samples such as plasma or serum, co-eluting endogenous components can interfere with the ionization process in the mass spectrometer's source. nih.goveijppr.com This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, compromising the accuracy and precision of the results. eijppr.comcore.ac.uk

Electrospray ionization (ESI) is particularly susceptible to matrix effects. eijppr.com Strategies to mitigate these effects include:

Efficient Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are used to remove a significant portion of the interfering matrix components before analysis. nih.govnih.gov

Chromatographic Separation: Optimizing the chromatography to separate the analyte from the bulk of the matrix components is a critical step. bioanalysis-zone.com

Use of a Co-eluting SIL-IS: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard like this compound. nih.govrug.nl Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of signal suppression or enhancement. diva-portal.org By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is effectively nullified. nih.gov Studies have shown that with the use of isotope-labeled internal standards, the matrix effect can be well compensated, often to within 95.7%–112.5%. nih.govrug.nl

A validated LC-MS/MS method must demonstrate acceptable performance across several key metrics.

Linearity: The method should produce a linear response over a defined concentration range. For moxifloxacin, typical calibration curves are linear from low ng/mL to high ng/mL levels (e.g., 1 to 1000 ng/mL or 0.1 to 5 mg/L), with correlation coefficients (r²) greater than 0.99. nih.govnih.govnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. In validated bioanalytical methods, both intra-day and inter-day accuracy and precision are assessed. Typically, the accuracy (% bias) and precision (% CV or % RSD) should be within ±15% (±20% at the lower limit of quantification). nih.govrug.nl For example, one study reported accuracy within -5.8% to 14.6% and precision (CV) within 11.4% for moxifloxacin. rug.nl

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. LLOQs for moxifloxacin can be as low as 0.5 ng/mL in ocular tissue and plasma. mdpi.com

| Performance Metric | Typical Result | Reference |

| Linearity Range | 1 - 1000 ng/mL | nih.gov |

| 0.1 - 5 mg/L | nih.gov | |

| Correlation Coefficient (r²) | > 0.999 | nih.govnih.gov |

| Accuracy (% Bias) | -5.8% to 14.6% | rug.nl |

| 93.91% - 101.58% | nih.gov | |

| Precision (% CV / % RSD) | < 11.4% | rug.nl |

| 0.97% - 5.33% | nih.gov | |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | mdpi.com |

Role of this compound as an Internal Standard in Mass Spectrometry

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. This compound is an ideal IS for the quantification of moxifloxacin because its physical and chemical properties are nearly identical to the unlabeled analyte.

Isotope Dilution Mass Spectrometry (IDMS) is a primary measurement method that provides results of the highest accuracy and precision. osti.govrsc.orgresearchgate.net The principle relies on adding a known amount of an isotopically enriched standard (the "spike," e.g., this compound) to a sample containing the analyte of interest (moxifloxacin). osti.gov

The core advantages of this technique are:

Correction for Sample Loss: The analyte and the SIL-IS behave identically during all stages of sample preparation (e.g., extraction, evaporation, reconstitution). Therefore, any loss of analyte during these steps is accompanied by a proportional loss of the SIL-IS. The ratio of their measured signals remains constant, ensuring that the final calculated concentration is unaffected by recovery variations. osti.gov

Compensation for Matrix Effects: As previously discussed, both the analyte and the SIL-IS are affected equally by signal suppression or enhancement in the MS source. By calculating the analyte concentration based on the ratio of the analyte's signal to the SIL-IS's signal, these effects are canceled out. nih.govdiva-portal.org

Because the mass spectrometer can easily distinguish between the unlabeled analyte (moxifloxacin) and the deuterated standard (moxifloxacin-d4) based on their mass-to-charge ratio difference, the ratio of their peak areas is used for quantification. nih.gov This approach corrects for variations in extraction efficiency, sample volume, and instrument response, leading to exceptionally robust and reliable quantitative data, which is essential for clinical and research applications. rsc.org

Standardization and Calibration Curve Generation

The foundation of any quantitative bioanalytical method is the establishment of a reliable standard curve. In the context of using this compound as an internal standard, a series of calibration standards are typically prepared by spiking known concentrations of non-deuterated moxifloxacin into a blank biological matrix (e.g., human plasma, urine). A fixed concentration of this compound is added to each standard, as well as to the unknown samples.

The samples are then processed, and the peak area ratios of the analyte to the internal standard are plotted against the corresponding analyte concentrations. The linearity of this relationship is a critical parameter for method validation. Research has demonstrated that LC-MS/MS methods for moxifloxacin exhibit excellent linearity over a wide concentration range. For instance, a validated method for the quantification of moxifloxacin in human plasma using an internal standard showed linearity from 1 to 1000 ng/mL with a coefficient of determination (r²) greater than 0.999. nih.gov Another study for the simultaneous determination of moxifloxacin and ketorolac (B1673617) in rat plasma reported a linear range of 5-100 ng/mL for moxifloxacin. nih.gov

The following interactive data table illustrates a typical calibration curve for the quantification of moxifloxacin using this compound as an internal standard.

Table 1: Illustrative Calibration Curve Data for Moxifloxacin Analysis

| Concentration of Moxifloxacin (ng/mL) | Peak Area of Moxifloxacin | Peak Area of this compound | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 5 | 15,234 | 305,123 | 0.050 |

| 10 | 30,876 | 304,987 | 0.101 |

| 50 | 155,432 | 306,543 | 0.507 |

| 100 | 310,987 | 305,876 | 1.017 |

| 250 | 775,123 | 306,123 | 2.532 |

| 500 | 1,560,987 | 305,567 | 5.108 |

| 1000 | 3,125,432 | 306,876 | 10.185 |

The limit of detection (LOD) and the lower limit of quantification (LLOQ) are also crucial parameters. For moxifloxacin, a highly sensitive LC-MS/MS method reported an LOD of 50 pg/mL. nih.gov Another study developing a rapid LC-MS-MS method for therapeutic drug monitoring established a linear range of 0.05 to 5.0 mg/L in plasma and cerebrospinal fluid. nih.gov

Assessment of Analytical Stability of this compound in Various Matrices

Ensuring the stability of an analyte and its internal standard in the biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation. Stability studies are conducted to evaluate the integrity of the compound over time and under different environmental stressors.

For moxifloxacin and its deuterated internal standard, stability is typically assessed in the target biological matrices such as plasma and urine. These evaluations include:

Freeze-Thaw Stability: Assessing the compound's stability after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a period that reflects the typical sample handling time.

Long-Term Stability: Determining the stability of the compound when stored at low temperatures (e.g., -20°C or -80°C) for an extended period.

Post-Preparative Stability: Assessing the stability of the processed samples in the autosampler before injection into the analytical instrument.

A study that developed and validated LC-MS/MS methods for the quantification of several co-administered drugs, including moxifloxacin, demonstrated the stability and selectivity of the analytes in the presence of each other, in compliance with FDA guidelines. bioanalysis-zone.com While specific stability data for this compound is not extensively published, the stability of the parent compound, moxifloxacin, has been documented. For example, a study on the photodegradation of moxifloxacin investigated its stability under various conditions and identified degradation products using LC-MS/MS. nih.gov

The following interactive data table provides an example of stability assessment results for moxifloxacin in human plasma, which would be expected to be similar for its deuterated analog.

Table 2: Illustrative Stability Data for Moxifloxacin in Human Plasma

| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| Freeze-Thaw (3 cycles) | 10 | 9.8 | 98.0 | 3.5 |

| 500 | 492.5 | 98.5 | 2.8 | |

| Short-Term (Room Temp, 6h) | 10 | 9.9 | 99.0 | 4.1 |

| 500 | 503.0 | 100.6 | 1.9 | |

| Long-Term (-80°C, 30 days) | 10 | 9.7 | 97.0 | 5.2 |

| 500 | 489.0 | 97.8 | 3.7 | |

| Post-Preparative (Autosampler, 24h) | 10 | 10.1 | 101.0 | 2.5 |

| 500 | 498.5 | 99.7 | 1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Deuterated Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, its direct application to the analysis of fluoroquinolones like moxifloxacin is challenging due to their low volatility and thermal instability. These compounds contain polar functional groups (carboxylic acid and amine groups) that can lead to poor chromatographic peak shape and degradation in the hot GC inlet.

To overcome these limitations, derivatization is a necessary step to increase the volatility and thermal stability of fluoroquinolones for GC-MS analysis. Common derivatization strategies include:

Silylation: This is a widely used technique where active hydrogens in polar functional groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed.

Alkylation: This involves the replacement of active hydrogens with an alkyl group.

Acylation: This process introduces an acyl group into the molecule.

While there is a lack of specific published GC-MS methods for the analysis of this compound, the principles of derivatization would apply. The deuterated standard would undergo the same derivatization reaction as the analyte, allowing it to serve as a proper internal standard for quantification.

A study on the mass spectrometric analysis of other fluoroquinolones using a GC/MS system with chemical ionization highlighted the fragmentation patterns of these compounds. Another study detailed a novel chiral GC/MS method for the analysis of fluoxetine (B1211875) and norfluoxetine (B159337) enantiomers, demonstrating the capability of GC-MS in separating stereoisomers after appropriate sample preparation. nih.gov These examples underscore the potential of GC-MS for the analysis of complex molecules like moxifloxacin, provided that an effective and reproducible derivatization method is developed. The analysis of a deuterated analog like this compound by GC-MS would follow the same principles, with the mass spectrometer easily distinguishing between the labeled and unlabeled derivatized compounds based on their mass-to-charge ratios.

Mechanistic Metabolism Research Utilizing Rac Cis Moxifloxacin D4 Hydrochloride

Application of Deuterated Analogs in In Vitro Metabolic Stability Studies

The use of deuterated compounds like rac cis Moxifloxacin-d4 (B12421203) Hydrochloride is particularly valuable in in vitro metabolic stability studies. These studies are designed to predict the in vivo metabolic clearance of a drug by observing its rate of disappearance when incubated with liver fractions.

Hepatic Microsomal and Hepatocyte Incubation Systems

Hepatic microsomes and hepatocytes are the two primary in vitro systems used to assess metabolic stability. sci-hub.seresearchgate.net Microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. juniperpublishers.comresearchgate.net Hepatocytes, being whole liver cells, offer a more complete metabolic picture, encompassing both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. sci-hub.seresearchgate.net

In these systems, the test compound, in this case, rac cis Moxifloxacin-d4 Hydrochloride, is incubated with either microsomes or hepatocytes for a specific period. nih.gov The rate at which the parent compound is metabolized provides an estimate of its intrinsic clearance. researchgate.netescholarship.org The unbound fraction of the drug in the incubation (fu,inc) is a critical parameter in these assessments, as only the unbound drug is available to the metabolizing enzymes. sci-hub.seresearchgate.net

Identification and Characterization of Deuterated Metabolites

Following incubation, the reaction mixture is analyzed, typically using liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the remaining parent drug and any newly formed metabolites. The deuterium (B1214612) label in this compound results in a distinct mass shift in its metabolites compared to the non-deuterated form, facilitating their identification. researchgate.netnih.gov

Studies have identified several metabolites of moxifloxacin (B1663623). researchgate.netnih.gov The major metabolic pathways for moxifloxacin involve N-sulfation and glucuronidation. researchgate.netdrugbank.com The N-sulfate conjugate and the acyl-glucuronide are the primary metabolites found in plasma and urine. researchgate.net In vivo studies in rats have identified a larger number of metabolites, including products of hydroxylation, decarbonylation, and desmethylation, which subsequently undergo glucuronidation. nih.gov

A labeled metabolite of moxifloxacin, rac cis-Moxifloxacin-d4 Acyl-β-D-glucuronide, has been synthesized and is used as a reference standard in metabolic studies. cymitquimica.com

Elucidation of Metabolic Pathways via Isotopic Tracing

Isotopic tracing with compounds like this compound is a powerful technique for elucidating metabolic pathways. nih.govnih.govresearchgate.net By tracking the deuterium label, researchers can follow the transformation of the parent drug into its various metabolites, providing a clear picture of the metabolic cascade. nih.govresearchgate.net

This method allows for the confirmation of known metabolic pathways and the discovery of novel ones. nih.gov The combination of stable isotope tracing with high-resolution mass spectrometry enables the global and quantitative analysis of a drug's metabolic fate. nih.govresearchgate.net

Impact of Deuteration on Enzyme-Mediated Biotransformation Rates

The substitution of hydrogen with deuterium can influence the rate of enzyme-mediated biotransformation, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, reactions that involve the cleavage of this bond can be slower for the deuterated compound. nih.gov

This effect can be particularly significant for metabolic reactions catalyzed by cytochrome P450 enzymes, which often involve the abstraction of a hydrogen atom. juniperpublishers.comresearchgate.net By comparing the metabolic rates of moxifloxacin and this compound, researchers can gain insights into the rate-limiting steps of its metabolism. nih.gov

Studies on other deuterated drugs have shown that this strategy can successfully improve metabolic stability and alter pharmacokinetic profiles. juniperpublishers.comnih.govnih.gov

Investigation of Isotopic Effects in Deuterated Moxifloxacin Analogs

Deuterium (B1214612) Kinetic Isotope Effects on Enzyme Activity and Reaction Rates

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when a hydrogen atom (H) in a reactant is replaced with a deuterium atom (D). This effect arises from the difference in the zero-point vibrational energy of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.

In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds. nih.gov The presence of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is a rate-limiting step in these reactions. nih.gov By selectively replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of metabolic inactivation of a drug can be slowed down. This can lead to an increased plasma half-life, enhanced drug exposure, and potentially a reduction in the formation of toxic metabolites. researchgate.net

The magnitude of the KIE is not uniform and is highly dependent on the specific reaction mechanism and the position of deuteration within the molecule. nih.gov Studies on various deuterated compounds have shown a range of KIE values. For instance, in vitro studies with human liver microsomes on deuterated forms of different chemotypes have demonstrated that the KIE on intrinsic clearance can vary significantly. For one chemotype, no KIE was observed, while for another, the effect was substantial and dependent on the position and extent of deuteration. nih.gov This highlights the complexity and substrate-dependence of the KIE. nih.gov For example, with one compound where two methyl groups were sites of metabolism, deuterating both groups resulted in the largest isotope effect. nih.gov

Table 1: Illustrative Kinetic Deuterium Isotope Effects on Intrinsic Clearance for Different Deuterated Compounds

| Compound | Enzyme System | Isotope Effect (kH/kD) | Reference |

| Chemotype 1 (Deuterated forms) | Human Liver Microsomes | ~1.0 | researchgate.net |

| Chemotype 1 (Deuterated forms) | Recombinant CYP3A4 | ~1.0 | researchgate.net |

| Chemotype 2 (d3-analog) | Human Liver Microsomes | 1.3 | nih.gov |

| Chemotype 2 (d3-analog) | Recombinant CYP3A4 | 1.2 | nih.gov |

| Chemotype 2 (d6-analog) | Human Liver Microsomes | 1.7 | nih.gov |

| Chemotype 2 (d6-analog) | Recombinant CYP3A4 | 1.9 | nih.gov |

| Enzalutamide (d3-ENT) | Human Liver Microsomes | 3.14–11.8 (metabolite formation) | nih.gov |

This table presents data from studies on different deuterated compounds to illustrate the range and variability of the kinetic isotope effect. The specific KIE for rac cis-Moxifloxacin-d4 Hydrochloride has not been publicly reported.

Influence of Deuteration on Molecular Interactions and Binding Affinities

The primary mechanism of action for fluoroquinolones like moxifloxacin (B1663623) is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The binding of moxifloxacin to the quinolone resistance-determining region (QRDR) of these enzymes is crucial for its antibacterial activity. nih.gov This binding is a complex interplay of various non-covalent interactions, including hydrogen bonds and electrostatic interactions. nih.govresearchgate.net

Deuteration is generally not expected to significantly alter the equilibrium binding affinity of a drug to its target protein, as the geometric and electronic properties of the deuterated molecule are very similar to its non-deuterated counterpart. However, subtle effects on binding can occur. The substitution of hydrogen with deuterium can lead to slight changes in the strength of hydrogen bonds, a phenomenon known as the Ubbelohde effect. mdpi.com This could potentially influence the binding affinity and the residence time of the drug on its target.

For moxifloxacin, studies have shown that specific amino acid residues within the DNA gyrase, such as Asp87 and Arg121, are critical for binding. nih.gov Asp87, in particular, interacts with the positively charged nitrogen in the fluoroquinolone structure. nih.gov While no direct experimental data exists for the binding of rac cis-Moxifloxacin-d4 Hydrochloride, any influence of deuteration would likely be a secondary effect, subtly modulating the strength of these key interactions. It is important to note that the high activity of moxifloxacin is also attributed to its reduced efflux from the bacterial cell, a process that is less likely to be directly affected by deuteration.

Theoretical and Computational Approaches to Predicting Isotopic Effects

In the absence of direct experimental data, theoretical and computational methods offer a valuable approach to predict and understand the isotopic effects in deuterated drug analogs. Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools in this regard.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of a drug to its target enzyme. For fluoroquinolones, docking studies have been employed to analyze the binding of ciprofloxacin, levofloxacin, and moxifloxacin to the QRDR of DNA gyrase. nih.gov These studies have successfully identified key amino acid residues involved in the interaction. nih.gov By modeling the binding of both the deuterated and non-deuterated forms of moxifloxacin, it may be possible to identify subtle differences in binding energy or conformation, although these are expected to be minor. Docking can also be used to predict sites of metabolism by identifying which parts of the drug molecule are most accessible to the active site of metabolizing enzymes like CYPs. nih.gov This can help in designing deuterated analogs with potentially improved metabolic stability. nih.govresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can provide a more detailed and accurate description of the KIE by simulating the enzymatic reaction at a quantum mechanical level. These methods can calculate the vibrational frequencies of the transition state for C-H and C-D bond cleavage, which are essential for predicting the magnitude of the KIE. While computationally intensive, QM/MM simulations can offer significant insights into the reaction mechanism and the origins of the isotope effect.

Density Functional Theory (DFT): DFT calculations, often combined with a polarizable continuum solvation model (PCM), have been used to investigate solvent isotope effects on acid-base equilibria. mdpi.com These studies can help in understanding how deuteration might affect the pKa of a molecule, which in turn can influence its absorption, distribution, and binding characteristics. mdpi.com

While these computational approaches are powerful, their predictive accuracy for KIEs is not absolute and must be validated with experimental data. nih.gov The complexity of enzyme mechanisms and the subtle nature of isotopic effects present ongoing challenges for computational models. nih.gov

Pharmaceutical Reference Standard Applications and Impurity Profiling of Rac Cis Moxifloxacin D4 Hydrochloride

Role as a Certified Reference Material in Pharmaceutical Quality Control

rac cis-Moxifloxacin-d4 Hydrochloride serves as a crucial certified reference material (CRM) in the quality control of pharmaceutical products containing moxifloxacin (B1663623). clearsynth.com As a stable isotope-labeled internal standard, it is indispensable for the accurate quantification of moxifloxacin in various analytical methods. medchemexpress.eumedchemexpress.com Its primary application lies in analytical method development and validation, particularly for Abbreviated New Drug Applications (ANDA) and the commercial production of moxifloxacin. clearsynth.com

The use of a deuterated standard like rac cis-Moxifloxacin-d4 Hydrochloride is advantageous in techniques such as liquid chromatography-mass spectrometry (LC-MS). medchemexpress.eu The mass difference between the labeled and unlabeled compound allows for precise and accurate quantification, minimizing the impact of matrix effects and variations in instrument response. medchemexpress.eu This is particularly important in bioequivalence studies where the concentration of the drug is measured in complex biological matrices like plasma. who.int

The chemical and isotopic purity of rac cis-Moxifloxacin-d4 Hydrochloride is of paramount importance for its function as a CRM. sussex-research.com Manufacturers provide comprehensive characterization data, including purity determined by high-performance liquid chromatography (HPLC), to ensure its suitability for regulatory purposes. sussex-research.comlgcstandards.com

Interactive Data Table: Properties of rac cis-Moxifloxacin-d4 Hydrochloride

| Property | Value | Source |

| Chemical Name | 7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride | clearsynth.com |

| CAS Number | 1217802-65-7 | medchemexpress.eulgcstandards.com |

| Molecular Formula | C21H21D4ClFN3O4 | medchemexpress.eu |

| Molecular Weight | 441.92 | medchemexpress.eu |

| Purity | >95% (HPLC) | sussex-research.comlgcstandards.com |

| Storage Temperature | -20°C | sussex-research.comlgcstandards.com |

Methodologies for Impurity Detection and Quantification in Moxifloxacin and its Analogs

The detection and quantification of impurities in moxifloxacin and its analogs are critical for ensuring the safety and efficacy of the drug product. Various analytical techniques are employed for impurity profiling, with high-performance liquid chromatography (HPLC) being a cornerstone method. nih.govresearchgate.netresearchgate.net

Several stability-indicating HPLC methods have been developed and validated for the determination of moxifloxacin and its related substances. nih.govijrpc.comjocpr.com These methods are capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. nih.govnih.gov For instance, a reversed-phase HPLC (RP-HPLC) method can be used to identify and quantify related substances in finished dosage forms. nih.gov The United States Pharmacopeia (USP) provides a monograph for moxifloxacin hydrochloride that outlines an HPLC method for assay and organic impurities using a phenyl column. windows.net

Advanced techniques like liquid chromatography coupled with mass spectrometry (LC-MS) and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) have been utilized for the structural identification and characterization of impurities. researchgate.netresearchgate.net These methods provide high-accuracy molecular mass data and fragmentation patterns, enabling the identification of previously unknown impurities. researchgate.netresearchgate.net Other modern analytical techniques used for impurity profiling include ultra-performance liquid chromatography (UPLC), gas chromatography-mass spectrometry (GC-MS), and high-performance thin-layer chromatography (HPTLC). ijprajournal.com

Interactive Data Table: Common Analytical Methods for Moxifloxacin Impurity Profiling

| Analytical Technique | Application | Key Features | Source |

| High-Performance Liquid Chromatography (HPLC) | Quantification of known impurities and degradation products. | Widely used, robust, and validated methods are available. | nih.govijrpc.comjocpr.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of known and unknown impurities. | Provides molecular weight information for structural elucidation. | researchgate.netresearchgate.netijprajournal.com |

| Ultra-Performance Liquid Chromatography (UPLC) | Rapid and high-resolution separation of impurities. | Offers increased speed, sensitivity, and resolution compared to HPLC. | ijprajournal.comijpbs.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities. | Suitable for identifying residual solvents. | ijprajournal.com |

| High-Performance Thin-Layer Chromatography (HPTLC) | Qualitative and semi-quantitative analysis of impurities. | Cost-effective and allows for parallel analysis of multiple samples. | ijprajournal.com |

Long-Term Stability Studies for Reference Standard Certification

Long-term stability studies are essential for the certification of rac cis-Moxifloxacin-d4 Hydrochloride as a reference standard. These studies are conducted under controlled storage conditions to establish the shelf-life and re-test period for the CRM. who.int The stability of the reference standard is critical to ensure the accuracy and reliability of analytical results over time.

For moxifloxacin and its formulations, stability studies are performed under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress, as per the International Council for Harmonisation (ICH) guidelines. ijpbs.comresearchgate.net These forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical methods used. researchgate.net

Studies have shown that moxifloxacin can degrade under certain conditions. For example, degradation has been observed in neutral, acidic, and basic conditions, as well as in the presence of hydrogen peroxide and upon exposure to daylight. ijrpc.com The photodegradation of moxifloxacin has also been studied, indicating its sensitivity to light. nih.govnih.gov The stability of moxifloxacin in various solutions and formulations, including ophthalmic solutions and extemporaneously prepared oral suspensions, has been evaluated to determine appropriate storage conditions and shelf-life. ajptonline.comnih.gov The results of these stability studies are crucial for the proper handling and storage of both the drug product and its certified reference standards.

Interactive Data Table: Selected Stability Data for Moxifloxacin

| Condition | Degradation Observed | Source |

| Neutral Hydrolysis | 15.7% degradation | ijrpc.com |

| Acidic Hydrolysis (1.3 N HCl, 90-110°C) | 18.9% degradation; influenced by metal ions | ijrpc.comresearchgate.net |

| Basic Hydrolysis | 22.32% degradation | ijrpc.com |

| Oxidation (Hydrogen Peroxide) | 32.81% degradation after 11 days | ijrpc.com |

| Photodegradation (Daylight) | 7.4% degradation after 11 days | ijrpc.com |

| Aqueous Solution (pH 7.5) | Most stable pH for liquid preparations | nih.gov |

| Extemporaneous Oral Suspension (Room Temperature) | Stable for at least 90 days | nih.gov |

Stereochemical Aspects of Rac Cis Moxifloxacin D4 Hydrochloride in Research

Chirality and Diastereoisomerism in Fluoroquinolone Structures

Fluoroquinolones (FQNs) are a class of antibiotics that can possess one or two chiral centers in their chemical structures. nih.gov This chirality, or "handedness," means that the molecules are asymmetric and can exist as non-superimposable mirror images called enantiomers. nih.gov

Moxifloxacin (B1663623) is a prime example of a fluoroquinolone with significant stereochemical complexity. Its structure features two chiral centers, which gives rise to the possibility of four distinct stereoisomers: the (S,S) and (R,R) enantiomers, and the (R,S) and (S,R) diastereomers. nih.gov The designation 'cis' in rac cis Moxifloxacin-d4 (B12421203) Hydrochloride refers to the relative stereochemistry on the bicyclic pyrrolidine (B122466) side chain, indicating that the hydrogen atoms at the bridgehead carbons are on the same side of the ring structure. The term 'rac' (racemate) signifies that the compound is an equal mixture of the two cis enantiomers: (S,S)-Moxifloxacin-d4 and (R,R)-Moxifloxacin-d4.

The specific spatial conformation of these isomers is known to influence the physical and biological properties of the molecule. nih.gov For instance, the three-dimensional structure is crucial for the drug's interaction with its target enzymes, DNA gyrase and topoisomerase IV. nih.gov The interaction involves the formation of a complex between the fluoroquinolone, the enzyme, and bacterial DNA, a process that is sensitive to the stereochemistry of the drug molecule. nih.gov

Analytical Separation Techniques for cis and trans Isomers and Enantiomers

The presence of multiple stereoisomers necessitates the development of sophisticated analytical methods to separate and quantify them accurately. This is crucial for quality control and for studying the behavior of individual isomers. Researchers have successfully developed several chromatographic and electrophoretic techniques for the enantiomeric and diastereomeric separation of moxifloxacin and its related compounds. nih.govresearchgate.net

One validated method is Capillary Electrophoresis (CE) , which has proven capable of separating the primary (S,S)-isomer of moxifloxacin from its (R,R)-enantiomer and its (R,S) and (S,R) diastereomers. nih.gov This technique uses a chiral selector, highly-sulfated gamma-cyclodextrin (B1674603) (HS-γ-CD), which forms transient diastereomeric complexes with the different isomers, allowing them to be resolved based on their different electrophoretic mobilities. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful tool for this purpose. Different HPLC modes have been employed:

Ligand-Exchange Chromatography : A stereospecific LC method has been developed using a standard reversed-phase (ODS) column. researchgate.net The novelty of this method lies in the mobile phase, which contains a chiral reagent, a complex of L-isoleucine and copper(II). This chiral complex interacts differently with the moxifloxacin enantiomers, forming temporary diastereomeric complexes that can be separated on the achiral column. researchgate.netsemanticscholar.org

Normal-Phase Chiral Chromatography : This method utilizes a chiral stationary phase (CSP) to achieve separation. A column packed with cellulose-tris(3,5-dimethylphenylcarbamate) has been used effectively to separate a moxifloxacin hydrochloride intermediate from its enantiomer, demonstrating high specificity and reliability. scispace.com

These methods are validated for specificity, linearity, accuracy, and precision, ensuring they can detect even small percentages of isomeric impurities. nih.govresearchgate.net

Interactive Table: Analytical Methods for Moxifloxacin Isomer Separation

| Technique | Stationary Phase / Column | Mobile Phase / Buffer | Chiral Selector / Reagent | Detection | Separated Isomers | Reference |

| Capillary Electrophoresis (CE) | 50 µm x 40 cm fused-silica capillary | 12.5 mM TEA phosphate (B84403) buffer (pH 2.5) with 6% acetonitrile (B52724) | 5% Highly-sulfated gamma-cyclodextrin (HS-γ-CD) | 295 nm | (S,S), (R,R), (R,S), (S,R) isomers | nih.gov |

| Ligand-Exchange HPLC | Reversed-phase ODS column | Aqueous mobile phase | L-isoleucine-Cu(II) complex | 293 nm | (S,S) and (R,R) enantiomers | researchgate.net |

| Normal-Phase HPLC | Chiral column (cellulose-tris(3,5-dimethylphenylcarbamate)) | n-hexane and isopropanol (B130326) (80-90% n-hexane) | Not applicable (Chiral Stationary Phase) | 290-300 nm | Enantiomers of a moxifloxacin intermediate | scispace.com |

Stereospecific Synthesis and Derivatization for Deuterated Chiral Analogs

The synthesis of specific stereoisomers, known as stereospecific or enantioselective synthesis, is a cornerstone of modern pharmaceutical chemistry. For deuterated analogs like rac cis Moxifloxacin-d4, the goal is to incorporate deuterium (B1214612) atoms at specific positions within a molecule that has a precisely controlled three-dimensional structure.

A seven-step synthesis for deuterium-labeled moxifloxacin has been described, where deuterium atoms are incorporated into the pyrrolo ring of the molecule. researchgate.net The stable isotope-labeled product is essential as an internal standard for clinical pharmacokinetic studies and metabolism process analyses. researchgate.netmedsci.cn

The key to the stereochemistry of moxifloxacin lies in the synthesis of its chiral side chain, (S,S)-2,8-diazobicyclo[4.3.0]nonane. google.comresearchgate.net Research has focused on efficient, enantioselective routes to this intermediate to avoid costly chiral resolution steps later in the process. One approach utilizes (R)-2-amino-2-phenyl-ethanol as a chiral induction reagent to guide the synthesis towards the desired stereoisomer with high yield and purity. researchgate.net Another patented method describes a synthetic pathway that constructs the required aminopyrrolidone derivatives in a way that bypasses the need for chiral resolution entirely, improving the economic viability of the process. google.com

To produce a deuterated chiral analog like (S,S)-Moxifloxacin-d4, these stereospecific synthetic routes would be adapted. This typically involves using deuterated starting materials or introducing deuterium at a suitable stage of the synthesis of the key bicyclic amine intermediate, prior to its conjugation with the fluoroquinolone core. The derivatization to the final hydrochloride salt is the concluding step in the synthesis.

Future Research Directions and Emerging Applications

Integration with High-Resolution Mass Spectrometry and Advanced Separation Techniques

The use of rac cis Moxifloxacin-d4 (B12421203) Hydrochloride as an internal standard is crucial for achieving precision and accuracy in quantitative analysis, particularly when coupled with high-resolution mass spectrometry (HRMS) and advanced separation techniques like High-Performance Liquid Chromatography (HPLC). nih.govclearsynth.com Deuterated standards are considered the gold standard in bioanalytical method development. nih.govaptochem.com

The key advantage of using a stable isotope-labeled internal standard such as rac cis Moxifloxacin-d4 Hydrochloride lies in its ability to mimic the analyte of interest—non-labeled Moxifloxacin (B1663623)—during sample extraction, chromatography, and ionization, without interfering with its measurement. aptochem.com Since it co-elutes with the unlabeled compound, it effectively compensates for variations in sample preparation and matrix effects, which are common challenges in complex biological samples. kcasbio.com Matrix effects, caused by other components in a sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. kcasbio.com The presence of the deuterated standard helps to normalize these effects, ensuring robust and reliable data. kcasbio.com

Future research will likely focus on developing and validating ultra-sensitive analytical methods using this compound with cutting-edge HRMS platforms, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers. These technologies, combined with advanced separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), will enable the quantification of Moxifloxacin and its metabolites at extremely low concentrations in various biological matrices. Such methods are invaluable for detailed pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. nih.gov

Table 1: Analytical Applications of Deuterated Standards

| Analytical Technique | Role of Deuterated Standard (e.g., this compound) | Benefit |

| HPLC-MS/MS | Internal standard for quantification | Accurate and precise measurement of analyte concentration. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Reference compound for mass accuracy and calibration | Increased confidence in compound identification and quantification. |

| UHPLC | Co-eluting standard to monitor retention time shifts | Improved method robustness and reliability. |

| Bioanalytical Method Validation | Tool to assess matrix effects, recovery, and process efficiency | Ensures the analytical method is fit for its intended purpose. clearsynth.com |

Novel Applications of this compound in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems. A key aspect of this field is metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. Stable isotope labeling is a powerful tool in metabolomics for tracing metabolic pathways and quantifying metabolite fluxes. nih.gov

While direct applications of this compound in systems biology are still emerging, its role as an internal standard in metabolite identification and quantification studies provides a strong foundation for its future use in this area. clearsynth.comresearchgate.net For instance, in studies investigating the impact of Moxifloxacin on the gut microbiome's metabolic output, the deuterated standard would be essential for accurately quantifying changes in specific bacterial metabolites.

Furthermore, research has been conducted to identify previously unknown in vivo metabolites of Moxifloxacin using liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). nih.gov These studies have successfully characterized numerous phase I and phase II metabolites. nih.gov The use of deuterated standards like this compound in such investigations is critical for the accurate quantification of these newly identified metabolites, providing a clearer picture of the drug's metabolic fate. This detailed understanding of drug metabolism is a cornerstone of pharmacokinetic and pharmacodynamic modeling within a systems biology framework. nih.gov

Future applications could involve using this compound in isotope tracing experiments to elucidate the mechanisms of drug-drug interactions or to understand how genetic variations in metabolic enzymes affect Moxifloxacin's efficacy and metabolism.

Methodological Advancements in Deuterium (B1214612) Labeling Technologies

The utility of this compound is intrinsically linked to the methods used for its synthesis. Advances in deuterium labeling technologies are focused on improving the efficiency, selectivity, and cost-effectiveness of incorporating deuterium into organic molecules. researchgate.net

Historically, the synthesis of labeled compounds was often a complex and costly endeavor. However, recent years have seen the development of novel synthetic methodologies, including hydrogen isotope exchange (HIE) reactions, reductive deuteration, and dehalogenative deuteration techniques. researchgate.net These advancements provide more direct and versatile routes to deuterated molecules.

For this compound, the synthesis has been described as a seven-step process starting from furo[3,4-b]pyridine-5,7-dione, with deuterium incorporated into the pyrrolo ring. researchgate.net The goal of these synthetic routes is to produce a final product with high isotopic enrichment and chemical purity, ensuring its reliability as an internal standard. researchgate.net

Future research in this area will likely focus on:

Catalytic methods: Developing new catalysts for more selective and efficient deuterium incorporation.

Green chemistry approaches: Utilizing more environmentally friendly reagents and reaction conditions for the synthesis of deuterated compounds.

These methodological advancements will not only facilitate the production of this compound but also expand the toolkit for creating a wider range of deuterated standards for pharmaceutical and biomedical research. researchgate.net

Q & A

Q. How can researchers optimize HPLC parameters to resolve this compound from its enantiomers or degradation products?

-

Methodological Answer: Adjust the mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) and column temperature to enhance separation. Use a phenyl-based stationary phase (e.g., Inertsil L11) for improved retention of the cis isomer. Validate the method using sensitivity solutions (0.05 mg/mL) to ensure detection limits align with USP guidelines . For quantification, apply the formula:

where and are peak responses of the test and standard solutions, respectively .

Q. What experimental designs are recommended for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer: Use a D-optimal design (e.g., via Design Expert® software) to systematically vary pH (2–9), temperature (4°C–40°C), and exposure time (0–48 hours). Analyze degradation kinetics using HPLC-UV and correlate with Arrhenius models to predict shelf-life. Include control samples with non-deuterated Moxifloxacin to assess isotopic effects on stability .

Q. How can contradictions in antibacterial vs. antitumor activity data for Moxifloxacin derivatives be addressed?

- Methodological Answer: Conduct comparative assays to isolate mechanisms. For antibacterial studies, use MIC (Minimum Inhibitory Concentration) tests against Gram-positive pathogens. For antitumor activity, evaluate Topoisomerase II inhibition via DNA relaxation assays. Note that deuterated forms like rac cis Moxifloxacin-d4 may exhibit altered pharmacokinetics (e.g., prolonged half-life) that influence efficacy . Reconcile discrepancies by normalizing data to intracellular drug concentrations measured via LC-MS .

Q. What strategies are effective for tracing this compound in in vivo models while minimizing isotopic dilution?

- Methodological Answer: Administer the deuterated compound via IV bolus and collect plasma/tissue samples at timed intervals. Use tandem MS (MS/MS) with multiple reaction monitoring (MRM) to detect specific transitions (e.g., m/z 438 → 384 for Moxifloxacin-d4). Correct for natural abundance deuterium using blank matrices from untreated subjects .

Q. How can computational docking predict the binding affinity of this compound to bacterial Topoisomerase IV?

- Methodological Answer: Perform rigid-receptor docking using tools like Glide (Schrödinger) with the OPLS-AA force field. Input the crystal structure of Topoisomerase IV (PDB: 3FOE) and optimize ligand poses via Monte Carlo sampling. Validate predictions with in vitro IC50 assays. Note that deuterium substitution may subtly alter hydrophobic interactions or hydrogen bonding networks .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer: Investigate factors such as protein binding in plasma, tissue penetration barriers, or metabolic clearance. Use microdialysis probes in target tissues (e.g., lung epithelial lining fluid) to measure unbound drug concentrations. Compare with in vitro MIC values adjusted for protein binding (e.g., using 50% human serum) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.